1-((2-Methylbut-3-en-2-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Description

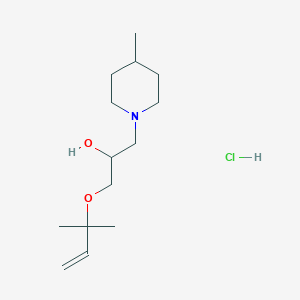

The compound 1-((2-Methylbut-3-en-2-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic molecule featuring a propan-2-ol backbone with two key substituents:

- Ether-linked group: A branched alkenyl ether (2-methylbut-3-en-2-yloxy) at position 1.

- Amine group: A 4-methylpiperidin-1-yl moiety at position 2. The hydrochloride salt enhances solubility and stability, typical for pharmaceutical intermediates or active ingredients .

Properties

IUPAC Name |

1-(2-methylbut-3-en-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO2.ClH/c1-5-14(3,4)17-11-13(16)10-15-8-6-12(2)7-9-15;/h5,12-13,16H,1,6-11H2,2-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCJENCUUYIAMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(COC(C)(C)C=C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2-Methylbut-3-en-2-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, known by its CAS number 1185359-18-5, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is C₁₄H₂₈ClNO₂, with a molecular weight of 277.83 g/mol. Its structure features a piperidine ring and an alkoxy group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₈ClNO₂ |

| Molecular Weight | 277.83 g/mol |

| CAS Number | 1185359-18-5 |

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Cereblon Binding : Some studies suggest that compounds with similar structures can act as ligands for cereblon, a component of the E3 ubiquitin ligase complex, influencing protein degradation pathways and potentially affecting cancer cell growth .

- Antitumor Activity : The compound's structure suggests potential antitumor properties, particularly through inhibition of specific oncogenes. For instance, it may interfere with the BRD4 pathway, which is implicated in several cancers .

- Anti-inflammatory Effects : Preliminary data suggest that related compounds may exhibit anti-inflammatory properties by modulating leukocyte migration and inhibiting specific signaling pathways such as MEK/ERK .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound can inhibit the proliferation of various cancer cell lines. For example:

These findings suggest a dose-dependent response, indicating potential therapeutic applications in oncology.

Case Studies

A notable case study involved the application of similar compounds in a clinical setting where patients with specific tumors exhibited reduced tumor size following treatment with a related piperidine derivative. The study highlighted the importance of structural modifications in enhancing efficacy against resistant cancer types .

Scientific Research Applications

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological effects, particularly in the realm of neuropharmacology. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving piperidine derivatives, which are known to influence mood and cognitive functions. The presence of the methylpiperidine moiety may enhance its ability to penetrate biological membranes, thus affecting central nervous system targets.

Case Studies and Research Findings

- Neurotransmitter Modulation : In studies focusing on compounds with similar structures, it has been observed that piperidine derivatives can modulate neurotransmitter release and receptor activity. For instance, compounds that interact with dopamine and serotonin receptors have shown promise in treating anxiety and depression .

- Antimicrobial Activity : Some derivatives of similar structural frameworks have been investigated for their antimicrobial properties. Preliminary data suggest that modifications to the piperidine ring can enhance antibacterial efficacy against Gram-positive bacteria .

- Analgesic Properties : Research into related compounds has indicated potential analgesic effects, making them candidates for pain management therapies. The mechanism is believed to involve modulation of pain pathways in the central nervous system .

Applications in Drug Development

Given its structural characteristics, 1-((2-Methylbut-3-en-2-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride could be utilized in several areas:

Central Nervous System Disorders

The compound's ability to potentially modulate neurotransmitter systems positions it as a candidate for the development of treatments for disorders such as:

- Depression

- Anxiety

- Schizophrenia

Infection Control

With preliminary findings suggesting antimicrobial properties, further investigation could lead to its application in developing new antibiotics or adjunct therapies for existing treatments.

Pain Management

Exploring its analgesic potential could yield new non-opioid pain relief options, addressing the growing need for alternatives to traditional opioid medications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares a propan-2-ol backbone with several pharmacologically active molecules, differing in substituents that modulate physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Propan-2-ol Derivatives

Key Differences and Implications

a) Ether/Oxy Group Variations

- Target Compound: The 2-methylbut-3-en-2-yloxy group is a branched alkenyl ether, increasing lipophilicity compared to aromatic ethers (e.g., phenoxy in Metoprolol). This may enhance membrane permeability but reduce aqueous solubility .

b) Amine Substituent Variations

- 4-Methylpiperidin-1-yl : Present in the target compound and 5173, this group offers moderate basicity and steric bulk, balancing receptor affinity and metabolic stability .

- Piperazine Derivatives : The compound in uses a 4-(3-trifluoromethylphenyl)piperazinyl group, where the electron-withdrawing CF₃ group alters electronic properties and may enhance CNS penetration.

c) Salt Forms

Pharmacological and Physicochemical Properties

- Lipophilicity: The target compound’s alkenyl ether likely results in higher logP than Bevantolol (aromatic ether) but lower than 5173 (chlorophenoxy). This affects distribution and half-life .

- Receptor Binding : Piperidine/piperazine moieties in similar compounds (e.g., β-blockers) suggest adrenergic receptor interactions. The target compound’s 4-methylpiperidine may confer selectivity for β₁-adrenergic receptors .

- Metabolic Stability : Branched alkenyl groups (target compound) resist oxidative metabolism better than linear chains (e.g., Metoprolol’s methoxyethyl group) .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

The synthesis typically involves multi-step reactions, including alkylation of 4-methylpiperidine with 1-bromo-2-propanol to form the intermediate 3-(4-methylpiperidin-1-yl)propan-2-ol. Subsequent coupling with 2-methylbut-3-en-2-yl ether under basic conditions (e.g., sodium hydride in anhydrous THF) is critical. Yield optimization requires strict temperature control (0–5°C during alkylation) and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, eluent: chloroform/methanol gradient) ensures >95% purity, validated by HPLC .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR spectroscopy : Confirm stereochemistry and functional groups (e.g., ¹H NMR: δ 1.2–1.4 ppm for piperidine protons; δ 5.2–5.4 ppm for alkene protons).

- HPLC : Use a C18 column with acetonitrile/0.1% trifluoroacetic acid mobile phase (retention time ~12.3 min) to assess purity.

- Mass spectrometry (HRMS) : Expected [M+H]⁺ ion at m/z 314.22 (theoretical) .

Q. How should researchers handle stability issues during storage?

Store the compound at 2–8°C in amber vials under argon to prevent degradation via hydrolysis (due to the labile ether linkage) or oxidation (alkene group). Stability studies using accelerated thermal stress (40°C/75% RH for 14 days) and periodic HPLC monitoring are advised .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating receptor binding affinity and selectivity?

- In vitro assays : Radioligand displacement assays (e.g., using ³H-radiolabeled analogs) on cloned adrenergic receptors (α/β subtypes).

- Selectivity profiling : Compare IC₅₀ values across receptor panels (e.g., serotonin, dopamine receptors) to identify off-target effects. Contradictory data (e.g., unexpected β₂-adrenergic activity) may arise from stereochemical impurities; resolve via chiral chromatography or X-ray crystallography .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

- Molecular docking : Use AutoDock Vina to model interactions with the β₁-adrenergic receptor’s active site (PDB ID: 7BUY). Focus on hydrogen bonding with Ser212 and hydrophobic interactions with Phe325.

- MD simulations : Assess binding stability over 100 ns trajectories; correlate RMSD values with in vitro efficacy .

Q. What strategies address discrepancies between in vitro and in vivo pharmacological data?

- Pharmacokinetic profiling : Measure bioavailability (oral vs. IV administration) and metabolic stability using liver microsomes. Low oral exposure may explain weak in vivo efficacy despite high in vitro affinity.

- Metabolite identification : LC-MS/MS to detect N-dealkylation or hydroxylation products that alter activity .

Q. How should researchers validate the compound’s mechanism in disease models?

- In vivo models : Use hypertensive rat models to test blood pressure modulation. Dose-response studies (0.1–10 mg/kg) with telemetric monitoring.

- Biomarker analysis : Quantify plasma norepinephrine levels pre/post-treatment to confirm β-blockade .

Methodological Considerations

Q. What protocols mitigate toxicity risks during preclinical testing?

Q. How are synthetic impurities characterized and controlled?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions.

- Impurity profiling : LC-MS to identify major degradants (e.g., hydrolyzed alkene derivatives). Limit impurities to <0.15% per ICH Q3A guidelines .

Data Interpretation and Troubleshooting

Q. How to resolve conflicting results in dose-response curves?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.